![molecular formula C17H18N2O3S B586225 N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine CAS No. 1795785-71-5](/img/structure/B586225.png)
N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a deuterated acetyl group, a pyridinyl-benzyl moiety, and an L-cysteine backbone, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine typically involves multiple steps, starting with the preparation of the pyridinyl-benzyl intermediate. This intermediate is then coupled with L-cysteine under specific reaction conditions to form the final product. Common reagents used in the synthesis include deuterated acetic anhydride for the acetylation step and various coupling agents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), is essential to achieve the desired purity levels required for research and industrial applications .
化学反応の分析
Types of Reactions
N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinyl ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyridine derivatives, and various substituted analogs of the original compound .
科学的研究の応用
N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterated acetyl group may enhance the compound’s stability and alter its metabolic pathways, leading to unique biological effects. The pyridinyl-benzyl moiety can interact with aromatic residues in proteins, influencing their function and activity .
類似化合物との比較
Similar Compounds
2-Acetylpyridine: An organic compound with a similar pyridinyl structure but lacking the cysteine moiety.
N-(3-pyridinyl) spirocyclic diamines: Compounds with a pyridinyl group but different overall structures and applications.
Uniqueness
N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine is unique due to its combination of a deuterated acetyl group, a pyridinyl-benzyl moiety, and an L-cysteine backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
(2R)-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBPUXNKKKMWON-AVSFSGARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)
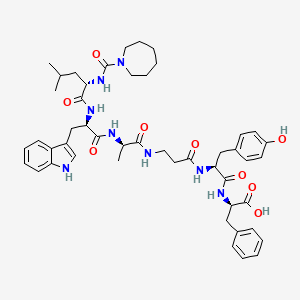
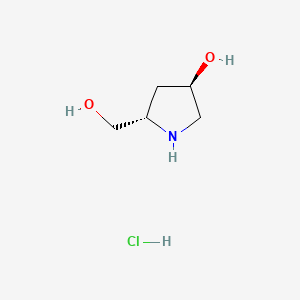

![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
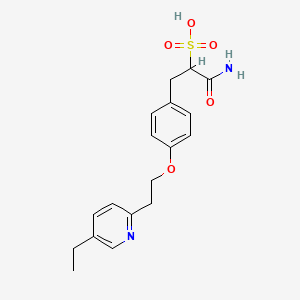
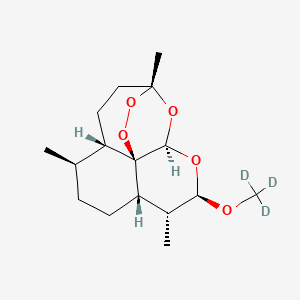
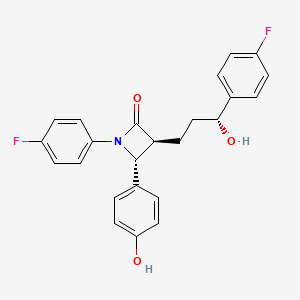
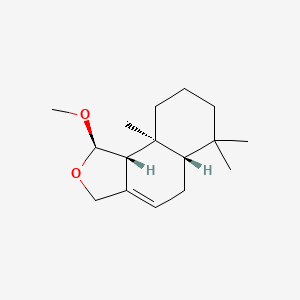
![(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B586166.png)
